tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(methyl)carbamate
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Overview
Description
tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(methyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethoxy group attached to a benzyl(methyl)carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(methyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with tert-butyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like methyl tert-butyl ether at a controlled temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals or study its effects on biological systems.
Industry: In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for specific targets, while the bromine atom may participate in halogen bonding interactions .
Comparison with Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the carbamate group.
4-(Trifluoromethyl)benzyl bromide: Similar but with a different substitution pattern on the benzene ring.
3-(Trifluoromethyl)benzyl bromide: Another similar compound with a different substitution pattern.
Uniqueness: tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(methyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a trifluoromethoxy group and a carbamate moiety distinguishes it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19(4)8-9-5-6-10(15)7-11(9)21-14(16,17)18/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNOXOFDDQNTAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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